6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]
Overview
Description
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom attached to a benzoxazine ring fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a brominated benzoxazine precursor with a cyclopropane derivative. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane]
- 6-Fluoro-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane]
- 6-Iodo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane]
Uniqueness
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can lead to different chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that other similar compounds may not.
Properties
IUPAC Name |
6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-1-2-9-8(5-7)12-6-10(13-9)3-4-10/h1-2,5,12H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWQPBFYRGZDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729121 | |
Record name | 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291094-46-6 | |
Record name | 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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